Antiproliferative Potency in MCF-7 Cells
Antitumor agent-45 demonstrates exceptional potency against the MCF-7 breast cancer cell line (IC50 = 0.11 µM), which is a key model for hormone receptor-positive breast cancer. This potency is 86.1-fold greater than that of the clinically approved c-Met inhibitor Foretinib (IC50 = 9.47 µM) and 13.6-fold greater than Crizotinib (IC50 = 1.5 µM) in the same cell line, based on cross-study comparisons [1][2].
vs. Foretinib 9.47 µM
vs. Crizotinib 1.5 µM
| Evidence Dimension | Cell Viability (IC50) in MCF-7 Cells |
|---|---|
| Target Compound Data | IC50 = 0.11 µM |
| Comparator Or Baseline | Foretinib (IC50 = 9.47 µM) and Crizotinib (IC50 = 1.5 µM) |
| Quantified Difference | 86.1-fold more potent than Foretinib; 13.6-fold more potent than Crizotinib |
| Conditions | MCF-7 human breast cancer cell line; compound treatment duration not specified |
Why This Matters
For researchers focusing on breast cancer models, this substantial potency advantage may allow for lower effective doses, potentially reducing off-target effects and improving the therapeutic window in preclinical studies.
- [1] Liu, J. et al. (2016). Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. Bioorg. Med. Chem., 24(3), 317-327. View Source
- [2] Ayoub, N. M. et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. Oncotarget, 8(52), 89643-89654. View Source
